4-(3-iodo-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one 4-(3-iodo-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0807221
InChI: InChI=1S/C21H20INO5/c1-4-9-27-19-16(22)10-13(12-18(19)26-3)11-17-21(24)28-20(23-17)14-5-7-15(25-2)8-6-14/h5-8,10-12H,4,9H2,1-3H3/b17-11-
SMILES: CCCOC1=C(C=C(C=C1I)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC
Molecular Formula: C21H20INO5
Molecular Weight: 493.3 g/mol

4-(3-iodo-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one

CAS No.:

Cat. No.: VC0807221

Molecular Formula: C21H20INO5

Molecular Weight: 493.3 g/mol

* For research use only. Not for human or veterinary use.

4-(3-iodo-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one -

Specification

Molecular Formula C21H20INO5
Molecular Weight 493.3 g/mol
IUPAC Name (4Z)-4-[(3-iodo-5-methoxy-4-propoxyphenyl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one
Standard InChI InChI=1S/C21H20INO5/c1-4-9-27-19-16(22)10-13(12-18(19)26-3)11-17-21(24)28-20(23-17)14-5-7-15(25-2)8-6-14/h5-8,10-12H,4,9H2,1-3H3/b17-11-
Standard InChI Key ACXFKEGGMAEHHG-BOPFTXTBSA-N
Isomeric SMILES CCCOC1=C(C=C(C=C1I)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC
SMILES CCCOC1=C(C=C(C=C1I)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC
Canonical SMILES CCCOC1=C(C=C(C=C1I)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator